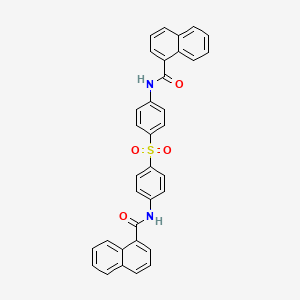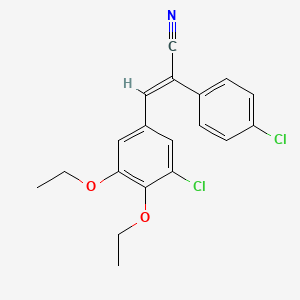![molecular formula C21H20ClNO3S2 B4821982 (5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4821982.png)
(5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
描述
(5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated phenyl group, and a dimethylphenoxypropoxy side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the chlorinated phenyl and dimethylphenoxypropoxy groups. Common reagents used in these reactions include thioamides, chlorinated aromatic compounds, and alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity or chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions can include various derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidinones with different substituents.
科学研究应用
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to create a variety of other complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development or biochemical research.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which (5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have a similar chlorinated aromatic structure but lack the thiazolidinone ring and dimethylphenoxypropoxy side chain.
Cetylpyridinium chloride and domiphen bromide: These compounds share some structural similarities and have been studied for their antimicrobial properties.
Uniqueness
What sets (5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
属性
IUPAC Name |
(5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S2/c1-13-5-3-6-17(14(13)2)25-9-4-10-26-18-8-7-16(22)11-15(18)12-19-20(24)23-21(27)28-19/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,23,24,27)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWOVZMSXMOEF-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NC(=S)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-bromo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4821907.png)
![N-(2,5-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4821912.png)
![N-[2-methyl-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B4821913.png)
![N-{2-[2-(4-METHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE](/img/structure/B4821917.png)
![N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE](/img/structure/B4821922.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(3-hydroxy-2,2-dimethylpropyl)propanamide](/img/structure/B4821927.png)

![4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4821940.png)
![3-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4821975.png)
![(4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B4821980.png)

![2-(benzylthio)-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4821993.png)
